5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde
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Overview
Description
5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with thiadiazole derivatives. One common method involves the use of hydrazonoyl halides and thiocyanates. The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the aldehyde group to an alcohol.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and antinociceptive properties.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis. In anticancer research, it interferes with DNA replication and cell division. The compound’s effects are mediated through pathways involving enzymes and receptors specific to the target cells .
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its use as a diuretic and anticonvulsant.
2,5-Disubstituted-1,3,4-thiadiazole derivatives: Studied for their antimicrobial and anticancer properties.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Investigated for its potential as an antiviral agent.
Uniqueness
5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde stands out due to its aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
1346687-64-6 |
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Molecular Formula |
C8H5N3OS |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
5-(1,3,4-thiadiazol-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5N3OS/c12-4-6-1-7(3-9-2-6)8-11-10-5-13-8/h1-5H |
InChI Key |
ONGUGFKXZFENJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C2=NN=CS2)C=O |
Origin of Product |
United States |
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